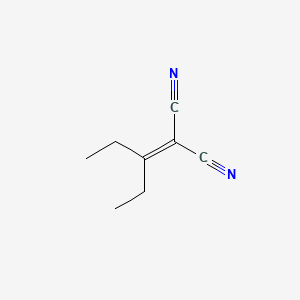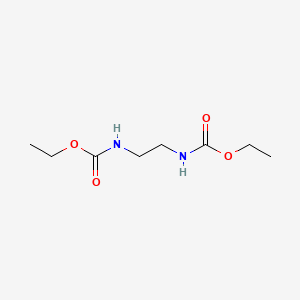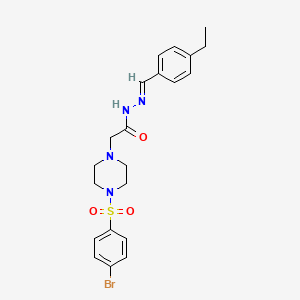
Propanedinitrile, (1-ethylpropylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, (1-ethylpropylidene)-, typically involves the reaction of ethyl (1-ethylpropylidene) cyanoacetate with sodium ethoxide in absolute ethanol. The reaction is carried out in a three-necked flask equipped with a dropping funnel, thermometer, mercury-sealed stirrer, and a condenser protected by a drying tube. The solution is maintained at -5°C using a Dry Ice bath. Methyl iodide is then added rapidly to the mixture, followed by refluxing until the reaction is complete .
Industrial Production Methods
Industrial production methods for propanedinitrile, (1-ethylpropylidene)-, are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Propanedinitrile, (1-ethylpropylidene)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The ethylpropylidene group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
Propanedinitrile, (1-ethylpropylidene)-, has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of propanedinitrile, (1-ethylpropylidene)-, involves its interaction with molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes.
相似化合物的比较
Similar Compounds
Malononitrile: A simpler nitrile compound with similar reactivity.
Cyanoacetonitrile: Another nitrile compound with comparable chemical properties.
Dicyanomethane: A related compound with two nitrile groups.
Uniqueness
Propanedinitrile, (1-ethylpropylidene)-, is unique due to the presence of the ethylpropylidene group, which imparts distinct chemical properties and reactivity compared to simpler nitrile compounds. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
10394-95-3 |
|---|---|
分子式 |
C8H10N2 |
分子量 |
134.18 g/mol |
IUPAC 名称 |
2-pentan-3-ylidenepropanedinitrile |
InChI |
InChI=1S/C8H10N2/c1-3-7(4-2)8(5-9)6-10/h3-4H2,1-2H3 |
InChI 键 |
BMGYCEPKMYVARU-UHFFFAOYSA-N |
规范 SMILES |
CCC(=C(C#N)C#N)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969636.png)
![3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B11969638.png)
![Ethyl {[(16-{2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetate](/img/structure/B11969639.png)

![3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]-1-benzo[b]thiophene-2-carbohydrazide](/img/structure/B11969641.png)
![isopropyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969646.png)

![N-(3-chloro-4-methylphenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11969658.png)

![3,3'-Ditert-butyl-5,5'-dimethyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B11969677.png)


![oxalic acid; {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine](/img/structure/B11969684.png)

